molecular formula C11H12O3 B15331828 (S)-1-(2-Benzofuryl)-1,3-propanediol

(S)-1-(2-Benzofuryl)-1,3-propanediol

Cat. No.: B15331828
M. Wt: 192.21 g/mol
InChI Key: OZCFVZPNLMBENJ-UHFFFAOYSA-N
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Description

(S)-1-(2-Benzofuryl)-1,3-propanediol: is a chiral organic compound belonging to the class of benzofurans Benzofurans are heterocyclic aromatic compounds featuring a fused benzene and furan ring

Synthetic Routes and Reaction Conditions:

  • Catalytic Asymmetric Henry Reaction: One common synthetic route involves the catalytic asymmetric Henry reaction of benzofuran-2-carbaldehydes with nitromethane. This reaction is typically catalyzed by copper (II) complexes, leading to the formation of (S)-enriched benzofuryl β-nitro alcohols.

  • Palladium-Catalyzed Assembly: Another method involves the palladium-catalyzed assembly and functionalization of benzo[b]furans[_{{{CITATION{{{2{The Palladium-Catalyzed Assembly and Functionalization of Benzo[b ...](https://benthamscience.com/article/1494). This method allows for the construction of the benzo[b]furan ring via intramolecular or intermolecular cyclization[{{{CITATION{{{_2{The Palladium-Catalyzed Assembly and Functionalization of Benzob ....

Industrial Production Methods: The industrial production of this compound typically involves large-scale catalytic reactions under controlled conditions to ensure high yield and enantioselectivity. The choice of catalyst and reaction conditions can vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

(S)-1-(2-Benzofuryl)-1,3-propanediol: undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the compound to its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions can replace functional groups on the benzofuran ring with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products Formed:

  • Oxidation: Benzofuran-2-carboxylic acid, benzofuran-2-one.

  • Reduction: Benzofuran-2-ol, benzofuran-2-amine.

  • Substitution: Halogenated benzofurans, alkylated benzofurans.

Scientific Research Applications

(S)-1-(2-Benzofuryl)-1,3-propanediol: has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which (S)-1-(2-Benzofuryl)-1,3-propanediol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

(S)-1-(2-Benzofuryl)-1,3-propanediol: is compared with other similar compounds to highlight its uniqueness:

  • 2-Benzofuranyl-1,3-propanediol: This compound differs in its stereochemistry, leading to different biological activities.

  • Benzofuran-2-carboxylic acid: This compound lacks the diol functionality, resulting in different chemical reactivity and applications.

  • Benzofuran-2-ol: This compound has a hydroxyl group instead of a diol, affecting its solubility and reactivity.

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Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)propane-1,3-diol

InChI

InChI=1S/C11H12O3/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,12-13H,5-6H2

InChI Key

OZCFVZPNLMBENJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCO)O

Origin of Product

United States

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